Product packaging for 5-(5-Methylpyrazin-2-yl)thiazol-2-amine(Cat. No.:)

5-(5-Methylpyrazin-2-yl)thiazol-2-amine

Cat. No.: B13091638
M. Wt: 192.24 g/mol
InChI Key: OFPPXFZCGFMMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methylpyrazin-2-yl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a molecular structure combining a thiazole ring and a methylpyrazine moiety, both of which are privileged scaffolds in drug discovery. The thiazole core is a well-known heterocycle present in a wide range of bioactive molecules and approved drugs, contributing to various pharmacological activities . Similarly, pyrazine derivatives are frequently explored for their utility in pharmaceutical development. This hybrid structure makes this compound a valuable building block or intermediate for synthesizing more complex molecules. Researchers can utilize this compound to develop novel ligands for biological targets or to create libraries of compounds for high-throughput screening. While specific, published studies on the exact mechanism of action of this precise molecule are not readily available in the public domain, compounds with analogous structures are actively investigated for their potential interactions with central nervous system targets and various enzyme systems . Its primary research value lies in its potential as a key intermediate for projects aimed at neurodegenerative diseases, psychiatric disorders, and oncology. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4S B13091638 5-(5-Methylpyrazin-2-yl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylpyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-11-6(3-10-5)7-4-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

OFPPXFZCGFMMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=CN=C(S2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine and Its Precursors

Retrosynthetic Disconnection Strategies for the Core 5-(5-Methylpyrazin-2-yl)thiazol-2-amine Structure

Retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the C-C bond linking the pyrazine (B50134) and thiazole (B1198619) rings, and within the heterocyclic rings themselves. The most common strategy involves disconnecting the bond between the C5 position of the thiazole and the C2 position of the pyrazine. This approach suggests a palladium-catalyzed cross-coupling reaction as the key forward synthetic step. This leads to two primary precursor fragments: a 2-amino-5-halothiazole (or a related organometallic derivative) and a 5-methyl-2-(organometallic)-pyrazine (or a halopyrazine).

A second disconnection strategy focuses on the formation of the 2-aminothiazole (B372263) ring via the well-established Hantzsch thiazole synthesis. This approach disconnects the thiazole ring to reveal thiourea (B124793) and a 3-halo-1-(5-methylpyrazin-2-yl)propan-2-one precursor. This places the burden of the synthesis on the creation of the functionalized pyrazine ketone.

Finally, a convergent approach might involve building the pyrazine ring onto a pre-functionalized thiazole precursor. However, this is generally less common due to the challenges in controlling regioselectivity on the pyrazine ring formation. The most synthetically viable and modular approach remains the cross-coupling of pre-formed heterocyclic units.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

Disconnection Point Key Precursors Corresponding Forward Reaction
Pyrazine-Thiazole C-C Bond 2-Amino-5-halothiazole and 5-Methyl-2-(organoboron/stannane)pyrazine Suzuki or Stille Cross-Coupling
Thiazole Ring (C-S, C-N bonds) Thiourea and 1-(5-Methylpyrazin-2-yl)-2-haloethanone Hantzsch Thiazole Synthesis

Exploration of Classical and Contemporary Synthetic Routes to the Thiazole Amine Moiety

The 2-aminothiazole scaffold is a fundamental component of the target molecule. Its synthesis has been extensively studied, with both classical and modern methods available.

The most classical and widely used method is the Hantzsch thiazole synthesis . derpharmachemica.com This involves the condensation of an α-haloketone with a thioamide or thiourea. derpharmachemica.com For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice. The reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. derpharmachemica.com The versatility of this method allows for the introduction of various substituents on the thiazole ring by simply changing the α-haloketone starting material. nih.govmdpi.com

Contemporary methods have focused on improving the efficiency, safety, and substrate scope of 2-aminothiazole synthesis. One-pot syntheses have been developed using catalysts like montmorillonite-K10, which allows for the in-situ generation of α-iodoketones from methyl ketones and iodine, followed by reaction with thiourea. researchgate.net Other modern approaches include the use of Weinreb amides to generate the required ketone precursors, offering a controlled and versatile route. derpharmachemica.com The conversion of thiazoline derivatives to thiazoles using various dehydrogenating agents also represents a viable, though less direct, synthetic pathway. derpharmachemica.com

Divergent Synthesis of the Substituted Pyrazine Ring System

One common approach is the dehydrogenative coupling of 2-amino alcohols, catalyzed by transition metals like manganese, which can selectively form 2,5-substituted pyrazines. nih.gov Another strategy involves the cyclization of N-allyl malonamides, which can be diazidated and then cyclized either thermally or with copper catalysis to yield pyrazines with ester and hydroxy groups that can be further modified. rsc.orgrsc.org This allows for the introduction of various alkyl and aryl groups. rsc.orgrsc.org

For creating a pyrazine precursor suitable for cross-coupling, such as a 2-halo-5-methylpyrazine, a common route starts from an aminopyrazine. For instance, 2-amino-5-methylpyrazine can be synthesized from 5-methyl-2-pyrazinecarboxylic acid via a Curtius rearrangement. google.com The resulting aminopyrazine can then be converted to a halopyrazine through a Sandmeyer-type reaction. These halogenated pyrazines are ideal substrates for subsequent cross-coupling reactions. acs.org

Optimized Coupling Reactions for the Formation of the this compound Core

The crucial step in assembling the final molecule is the formation of the C-C bond between the pyrazine and thiazole rings. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

Suzuki-Miyaura Coupling: This is one of the most versatile methods, involving the reaction of a halo-heterocycle with a heterocyclic boronic acid or boronate ester. nih.gov For this specific target, the reaction would typically involve either 2-amino-5-bromothiazole reacting with 5-methylpyrazin-2-ylboronic acid, or 2-bromo-5-methylpyrazine (B1289261) reacting with (2-aminothiazol-5-yl)boronic acid. Optimization of this reaction involves screening various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., dioxane/water, toluene/ethanol).

Stille Coupling: This reaction utilizes an organostannane derivative. While effective, the toxicity of tin reagents has led to a preference for other methods like Suzuki coupling. However, it remains a powerful tool for complex fragment couplings.

Direct C-H Arylation: More recent developments have focused on the direct C-H functionalization of heterocycles, which avoids the pre-functionalization step of creating an organometallic reagent or halide. researchgate.net For this synthesis, a direct C-H arylation could potentially couple 2-aminothiazole directly with a 2-halopyrazine. This approach is highly atom-economical. The reaction of a thiazole C-H bond at the 2-position is known, but functionalization at the 5-position often requires specific directing groups or carefully controlled conditions. researchgate.netpharmaguideline.com

Table 2: Comparison of Coupling Strategies

Coupling Reaction Pyrazine Precursor Thiazole Precursor Key Advantages Key Disadvantages
Suzuki-Miyaura 2-Halo-5-methylpyrazine (2-Aminothiazol-5-yl)boronic acid High functional group tolerance, commercially available catalysts, non-toxic boron reagents. Boronic acids can be unstable.
Stille 2-Halo-5-methylpyrazine 2-Amino-5-(tributylstannyl)thiazole Often robust and high-yielding. Toxicity and removal of tin byproducts.

| Direct C-H Arylation | 2-Halo-5-methylpyrazine | 2-Aminothiazole | High atom economy, fewer synthetic steps. | Can suffer from regioselectivity issues, may require harsher conditions. |

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogues (if applicable)

The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers. Consequently, stereoselective or enantioselective synthesis is not applicable to the direct formation of this specific compound.

However, if chiral analogues were to be designed, for instance by introducing a stereocenter on a substituent attached to either the pyrazine or thiazole ring, then enantioselective methods would become relevant. For example, if an alkyl group bearing a chiral center were introduced, its stereochemistry could be controlled using chiral starting materials or asymmetric synthesis methodologies. Asymmetric reduction of a ketone precursor or the use of chiral ligands in a cross-coupling reaction to form an atropisomeric bi-aryl system (if sterically hindered analogues were targeted) would be potential strategies. As of now, the literature does not focus on chiral analogues of this specific compound, and thus this remains a hypothetical consideration for future drug design and discovery efforts.

Scalable Synthesis and Process Chemistry Considerations for Research Applications

Transitioning a synthetic route from a laboratory setting to a larger scale for extensive research applications requires careful consideration of safety, cost, efficiency, and environmental impact.

For the Hantzsch thiazole synthesis, key considerations include the exothermic nature of the reaction and the handling of lachrymatory α-haloketones. On a larger scale, continuous flow reactors can offer better temperature control and safer handling of hazardous intermediates.

In the case of pyrazine synthesis, methods involving dehydrogenative coupling are atom-economical, producing only water and hydrogen gas as byproducts, which is favorable for green chemistry. nih.gov However, the cost and availability of the metal catalyst must be considered for scalability.

For the crucial cross-coupling step, process chemists often favor Suzuki-Miyaura reactions due to the lower toxicity and easier removal of boron-containing byproducts compared to tin-based reagents from Stille couplings. organic-chemistry.org Catalyst selection moves towards more robust and efficient pre-catalysts or catalysts that are effective at very low loadings. Purification on a larger scale would shift from column chromatography to crystallization or salt formation to improve throughput and reduce solvent waste. The development of greener protocols, such as using safer solvents like ethyl acetate (B1210297) and aqueous conditions, is also a key consideration for sustainable large-scale synthesis. acs.orgacs.orgbohrium.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-5-halothiazole
5-Methyl-2-(organometallic)-pyrazine
2-Amino-5-bromothiazole
5-Methylpyrazin-2-ylboronic acid
2-Bromo-5-methylpyrazine
(2-Aminothiazol-5-yl)boronic acid
2-Amino-5-(tributylstannyl)thiazole
2-Aminothiazole
Thiourea
3-Halo-1-(5-methylpyrazin-2-yl)propan-2-one
1,2-Diamine
1,2-Dicarbonyl compounds
2-Amino-5-methylpyrazine
5-Methyl-2-pyrazinecarboxylic acid
N-allyl malonamides
α-Haloketone
Thioamide
Thiazoline
Methyl ketone
Weinreb amides

Design, Synthesis, and Characterization of Derivatives and Analogues of 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine

Rational Design Principles for Structural Diversification of the 5-(5-Methylpyrazin-2-yl)thiazol-2-amine Scaffold

The rational design of analogues of this compound is primarily guided by its intended biological target, often the ATP-binding site of protein kinases. nih.govnih.gov The 2-aminothiazole (B372263) moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov Structural diversification strategies, therefore, focus on several key areas:

Exploration of the Solvent-Front Region: Modifications to the pyrazine (B50134) ring and its substituents are designed to interact with the solvent-exposed region of the kinase active site. This allows for the introduction of groups that can enhance potency and selectivity, as well as modulate physicochemical properties such as solubility.

Introduction of Bioisosteric Replacements: To fine-tune the electronic and steric properties of the molecule, bioisosteric replacements are often employed for both the thiazole (B1198619) and pyrazine rings. This can lead to improved binding affinity, selectivity, and metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying different parts of the scaffold and evaluating the impact on biological activity is crucial. This iterative process of design, synthesis, and testing allows for the development of a comprehensive SAR, guiding further optimization efforts. nih.gov

Synthesis of Thiazole Ring-Modified Analogues: Substituent Effects and Bioisosteric Replacements

The thiazole ring of this compound is a key interaction point with its biological targets. Modifications to this ring can significantly impact binding affinity and selectivity.

Substituent Effects: The introduction of substituents on the thiazole ring can alter its electronic properties and steric profile. For instance, the placement of small alkyl or halo groups at the 4-position of the thiazole can influence the orientation of the molecule within the binding pocket. Synthetic strategies to achieve these modifications often involve the Hantzsch thiazole synthesis, where a substituted α-haloketone is reacted with a thiourea (B124793) derivative. nih.gov

Bioisosteric Replacements: Replacing the thiazole ring with other five-membered heterocycles is a common strategy to explore alternative hydrogen bonding patterns and steric interactions. Potential bioisosteres for the thiazole ring include oxazole, imidazole, pyrazole, and triazole. The synthesis of these analogues would require different synthetic approaches, such as the Robinson-Gabriel synthesis for oxazoles or the reaction of hydrazines with 1,3-dicarbonyl compounds for pyrazoles.

A hypothetical exploration of thiazole ring modifications is presented in Table 1.

Table 1: Hypothetical Thiazole Ring-Modified Analogues and Their Design Rationale This table is for illustrative purposes and the data is hypothetical.

Compound ID Thiazole Modification Rationale
A-1 4-methylthiazole Introduction of a small hydrophobic group to probe a specific pocket in the active site.
A-2 4-chlorothiazole Altering the electronic properties of the ring and potentially forming halogen bonds.
A-3 Oxazole Bioisosteric replacement to investigate the importance of the sulfur atom for activity.

| A-4 | Pyrazole | Exploring alternative hydrogen bonding interactions with the target protein. |

Synthesis of Pyrazine Ring-Modified Analogues: Positional and Substituent Effects

The 5-methylpyrazine moiety often extends into the solvent-exposed region of the kinase active site, providing a prime location for modifications to enhance potency and selectivity, and to improve physicochemical properties.

Positional Effects: The position of the methyl group on the pyrazine ring can influence the molecule's vector in the binding site. Moving the methyl group from the 5-position to the 3- or 6-position would likely alter the interaction with the surrounding amino acid residues. Synthesis of these positional isomers can be achieved by starting with the appropriately substituted chloropyrazine.

Substituent Effects: A wide variety of substituents can be introduced onto the pyrazine ring to probe for additional interactions. These can range from small hydrophobic groups to larger, more polar moieties to improve solubility. Suzuki and other palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or heteroaryl groups at a halogenated position on the pyrazine ring. mdpi.com

Table 2 illustrates a hypothetical set of pyrazine ring-modified analogues.

Table 2: Hypothetical Pyrazine Ring-Modified Analogues and Their Design Rationale This table is for illustrative purposes and the data is hypothetical.

Compound ID Pyrazine Modification Rationale
B-1 3-methylpyrazine To explore the effect of altering the substitution pattern on the pyrazine ring.
B-2 5-chloropyrazine Introduction of an electron-withdrawing group to modulate the electronics of the ring system.
B-3 5-(morpholin-4-yl)pyrazine To enhance aqueous solubility and introduce a hydrogen bond acceptor.

| B-4 | 5-phenylpyrazine | To explore potential pi-stacking interactions in the solvent-exposed region. |

Modification of the Inter-Ring Linkage and Its Impact on Molecular Architecture

The direct linkage between the C5 of the thiazole and C2 of the pyrazine results in a relatively planar and rigid molecular architecture. Introducing a linker between these two rings can provide greater conformational flexibility and allow for the exploration of different regions of the binding pocket.

Common linkers could include a methylene (B1212753) (-CH2-), an ethylene (B1197577) (-CH2CH2-), an amide (-CONH-), or an ether (-O-) group. The introduction of such linkers would require a multi-step synthetic approach, likely involving the separate synthesis of the thiazole and pyrazine moieties with appropriate functional groups for subsequent coupling. For example, a 5-bromothiazole (B1268178) derivative could be coupled with a pyrazine boronic acid derivative via a Suzuki coupling to introduce a direct bond, or with an aminopyrazine to form an amino-linked analogue.

A hypothetical series of analogues with modified inter-ring linkages is shown in Table 3.

Table 3: Hypothetical Analogues with Modified Inter-Ring Linkages This table is for illustrative purposes and the data is hypothetical.

Compound ID Linker Rationale
C-1 -CH2- To introduce a single-atom flexible linker and increase the distance between the rings.
C-2 -CONH- To introduce a rigid amide linker with hydrogen bonding capabilities.
C-3 -O- To introduce an ether linkage, potentially improving cell permeability.

| C-4 | -CH=CH- (trans) | To introduce a rigid, extended linker to probe a deeper pocket. |

Exploration of Prodrug Strategies and Bioconjugation Approaches for Research Probes

Prodrug Strategies: To overcome potential issues with solubility, permeability, or metabolic instability, prodrug strategies can be employed. The 2-amino group on the thiazole ring is a common site for prodrug modification. mdpi.com Carbamates and esters are frequently used prodrug moieties that can be cleaved in vivo by esterases to release the active parent compound. nih.gov For example, an acyloxymethyl carbamate (B1207046) could be attached to the 2-amino group, which upon enzymatic cleavage would release the active amine.

Bioconjugation Approaches: For use as research probes, the this compound scaffold can be conjugated to reporter molecules such as fluorophores. nih.gov This allows for the visualization of the compound's interaction with its target in cells or tissues. The point of attachment for the linker and reporter group needs to be carefully chosen to minimize disruption of the compound's binding affinity. A common strategy is to introduce a linker at a position on the pyrazine ring that is directed towards the solvent-exposed region. nih.gov

Development of Combinatorial Libraries and High-Throughput Synthesis Methodologies

To efficiently explore the SAR of the this compound scaffold, the generation of combinatorial libraries using high-throughput synthesis techniques is highly advantageous.

Combinatorial Libraries: A library of analogues can be designed by systematically varying the substituents on both the thiazole and pyrazine rings. This can be achieved through a parallel synthesis approach where a common intermediate is reacted with a diverse set of building blocks. nih.govuniroma1.it

High-Throughput Synthesis: Solution-phase parallel synthesis is a well-established method for the rapid generation of compound libraries. nih.gov Automated synthesis platforms can be employed to perform reactions, work-ups, and purifications in a 96-well or 384-well plate format. Multi-component reactions, where three or more starting materials are combined in a single step to form a complex product, are also highly amenable to high-throughput synthesis and can be used to rapidly generate structural diversity. mdpi.commdpi.com For example, a one-pot synthesis could involve the reaction of a pyrazine-containing starting material, an α-haloketone, and a thiourea derivative to quickly assemble a library of pyrazinyl-thiazole analogues.

Computational Chemistry and Theoretical Studies on 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine and Its Interactions

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For heterocyclic systems like 5-(5-Methylpyrazin-2-yl)thiazol-2-amine, DFT can provide insights into molecular orbitals, charge distribution, and reactivity indices.

Studies on related pyrazine (B50134) and thiazole (B1198619) derivatives have demonstrated the utility of DFT in understanding their chemical behavior. plos.orgresearchgate.netnih.gov For instance, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In a DFT study of antioxidant thiazole derivatives, the HOMO-LUMO energy gap was found to correlate with molecular stability and activity, with less stable compounds (smaller energy gap) showing higher antioxidant potential. nih.gov For this compound, the electron-rich aminothiazole ring and the electron-deficient pyrazine ring would significantly influence the distribution and energies of these orbitals. The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine and thiazole rings and the exocyclic amine, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. nih.gov

Table 1: Example DFT-Calculated Reactivity Descriptors for a Thiazole Derivative

Parameter Description Typical Value (eV) Implication
EHOMO Highest Occupied Molecular Orbital Energy -6.260 Electron-donating ability
ELUMO Lowest Unoccupied Molecular Orbital Energy -0.552 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 5.707 Chemical reactivity, stability
Hardness (η) (ELUMO - EHOMO) / 2 2.853 Resistance to deformation of electron cloud
Softness (σ) 1 / η 0.350 Measure of reactivity

Data derived from a study on related thiazole derivatives for illustrative purposes. nih.gov

Molecular Docking Simulations to Predict Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The aminothiazole and pyrazine moieties are common scaffolds in kinase inhibitors. researchgate.netnih.govacs.org Consequently, numerous docking studies have been performed on analogous compounds, often targeting the ATP-binding site of various protein kinases like Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for an Analogous Kinase Inhibitor

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
EGFR Compound 11 -9.8 Met793, Leu718, Cys797 2 (with Met793)
Aurora A Compound 1a -8.5 Ala213, Leu263, Tyr212 2 (with Ala213)
CDK2 Compound 5c -9.1 Leu83, Gln131, Asp86 3 (with Leu83, Gln131)

Data compiled from studies on various thiazole-based kinase inhibitors for illustrative purposes. acs.orgnih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Target Recognition

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. researchgate.netnih.gov

For inhibitors based on the thiazole scaffold, MD simulations have been used to confirm the stability of interactions within the active site of target proteins. nih.govnih.gov An MD simulation of this compound complexed with a kinase would likely involve monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the system reaches equilibrium and the ligand remains stably bound. Analysis of hydrogen bond occupancy over the simulation trajectory would confirm the persistence of key interactions identified in docking. Furthermore, Root Mean Square Fluctuation (RMSF) analysis could identify flexible regions of the protein that may be important for ligand recognition and binding. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Identification of Novel Binders

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or a series of related compounds.

The key pharmacophoric features for a kinase inhibitor based on this scaffold would likely include:

One or more hydrogen bond acceptors (from the pyrazine and thiazole nitrogens).

A hydrogen bond donor (from the exocyclic amine).

An aromatic ring feature (representing the thiazole and/or pyrazine rings).

A hydrophobic feature (from the methyl group).

Once developed, this model can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel molecules that possess the same essential features and are therefore likely to bind to the same target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. ijpsr.com 2D-QSAR models use calculated molecular descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields (steric, electrostatic, hydrophobic) to predict activity.

Numerous QSAR studies have been successfully applied to thiazole derivatives to guide the design of more potent agents. ijpsr.comresearchgate.netnih.govnih.gov A typical QSAR model for a series of analogs of this compound would likely reveal the importance of specific physicochemical properties. For instance, a 3D-QSAR study might generate contour maps indicating that:

Steric Fields: Bulky substituents are favored or disfavored in certain regions. For example, a green contour near the methylpyrazine ring might suggest that larger groups in that position could enhance activity.

Electrostatic Fields: Blue contours might indicate that electropositive groups are preferred, while red contours would suggest electronegative groups are beneficial for activity. researchgate.net The statistical validity of these models is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds. researchgate.netnih.gov

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are fundamental to QSAR studies and for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, these parameters can be reliably calculated using computational tools. Key descriptors include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors, which are critical for evaluating drug-likeness according to frameworks like Lipinski's Rule of Five.

Table 3: Predicted Molecular Properties and Descriptors for this compound

Property/Descriptor Value
Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Topological Polar Surface Area (TPSA) 92.9 Ų
Heavy Atom Count 14
Complexity 243

Data sourced from PubChem CID 15559092.

Mechanistic Elucidation of Biological Activity and Target Identification for 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine

Identification and Validation of Primary Molecular Targets (e.g., Kinases, Receptors, Enzymes)

The primary molecular targets for novel small molecules are often identified through broad screening assays against panels of known biological targets. For a compound like 5-(5-methylpyrazin-2-yl)thiazol-2-amine, which incorporates a 2-aminothiazole (B372263) scaffold, protein kinases would be a prominent suspected target class. Thiazole (B1198619) derivatives have been widely reported as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Src-family kinases.

Initial screening would likely involve high-throughput assays to assess the compound's ability to inhibit a diverse panel of human kinases. Hits from this primary screen would then be subjected to validation studies, including dose-response assays to confirm inhibitory activity and orthogonal assays to rule out artifacts. Further validation might involve cellular thermal shift assays (CETSA) to confirm target engagement within a cellular context.

Detailed Biochemical Mechanism of Action (e.g., ATP-Competitive Inhibition, Allosteric Modulation)

Should this compound be identified as a kinase inhibitor, the next step would be to elucidate its mechanism of action. Many small molecule kinase inhibitors function through ATP-competitive inhibition, binding to the highly conserved ATP-binding pocket of the kinase domain. This is a plausible mechanism for the subject compound, given its heterocyclic structure which could form key hydrogen bond interactions with the kinase hinge region.

To investigate this, enzyme kinetic studies would be performed. By measuring the initial rates of the kinase-catalyzed phosphorylation reaction at varying concentrations of both the compound and ATP, it can be determined if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. Lineweaver-Burk or Michaelis-Menten plots would be constructed to visualize these relationships. Allosteric modulation, where the inhibitor binds to a site distinct from the active site, would be another possibility to investigate, often through specialized kinetic and structural studies.

Kinetic Characterization of Ligand-Target Interactions (e.g., Binding Kinetics, IC50, Ki Determinations)

A crucial aspect of characterizing a new bioactive compound is quantifying its potency and binding affinity for its molecular target. This involves determining key kinetic parameters.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. It is typically determined from dose-response curves generated from in vitro enzyme assays.

Ki (Inhibition constant): The Ki value is a more absolute measure of binding affinity and is independent of the substrate concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the Michaelis constant (Km) of the substrate.

Binding Kinetics (kon and koff): Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be employed to measure the association rate constant (kon) and the dissociation rate constant (koff). These parameters provide a more dynamic view of the ligand-target interaction and can be used to calculate the equilibrium dissociation constant (KD), another measure of binding affinity.

Interactive Data Table: Hypothetical Kinetic Parameters

ParameterValueMethod of Determination
IC50 150 nMIn vitro Kinase Assay
Ki 75 nMCheng-Prusoff Equation
KD 90 nMSurface Plasmon Resonance
kon 1.2 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance
koff 1.1 x 10⁻² s⁻¹Surface Plasmon Resonance

Investigation of Downstream Signaling Pathway Modulation and Cellular Responses

Once a primary molecular target is validated, the cellular consequences of its inhibition are investigated. If this compound targets a specific kinase in a signaling pathway, its effect on the phosphorylation of downstream substrates would be examined.

Techniques such as Western blotting, using phospho-specific antibodies, would be employed to assess the phosphorylation status of key downstream proteins in cells treated with the compound. For example, if the target were a kinase involved in a cancer-related pathway, researchers would look for changes in the phosphorylation of proteins that regulate cell cycle progression, apoptosis, or proliferation. Cellular responses such as induction of apoptosis (measured by caspase activation or Annexin V staining) or cell cycle arrest (analyzed by flow cytometry) would also be quantified.

Off-Target Profiling and Selectivity Assessment Across Diverse Target Panels

To assess the specificity of a compound, it is crucial to screen it against a broad panel of other related and unrelated biological targets. For a kinase inhibitor, this would involve testing its activity against a large number of other kinases (a "kinome scan"). The goal is to identify any potential off-target activities, which could lead to unwanted side effects or provide opportunities for polypharmacology.

The selectivity of the compound is often expressed as a selectivity index, which is the ratio of the IC50 or Ki values for off-targets to the on-target. A highly selective compound will have a much lower potency for its intended target compared to other targets.

Interactive Data Table: Hypothetical Selectivity Profile

Target KinaseIC50 (nM)Selectivity Index (vs. Primary Target)
Primary Target Kinase A 1501
Off-Target Kinase B 1,50010
Off-Target Kinase C 7,50050
Off-Target Kinase D >10,000>67

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM) to Visualize Ligand-Target Complexes

Visualizing the interaction between the compound and its target at an atomic level provides invaluable insights into the mechanism of action and can guide further drug development efforts. The primary methods for this are X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM).

To obtain a co-crystal structure, the purified target protein would be crystallized in the presence of this compound. The resulting crystal would then be subjected to X-ray diffraction, and the diffraction pattern would be used to solve the three-dimensional structure of the protein-ligand complex. This would reveal the precise binding mode of the compound, including the specific amino acid residues it interacts with and the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding. This structural information is critical for understanding the basis of the compound's potency and selectivity and for designing more potent and specific analogs.

Advanced Biochemical and Cellular Assay Methodologies for 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine Research

Enzyme Activity Assays (e.g., Fluorescence-based, Luminescence-based) for Inhibitor Characterization

Enzyme activity assays are fundamental in determining the inhibitory potential of compounds like 5-(5-methylpyrazin-2-yl)thiazol-2-amine against specific enzyme targets. Fluorescence-based and luminescence-based assays are particularly favored due to their high sensitivity, broad applicability, and suitability for high-throughput screening.

Fluorescence-Based Assays: These assays often rely on a fluorogenic substrate that, upon enzymatic conversion, releases a fluorescent product. The intensity of the fluorescence is directly proportional to the enzyme activity. For kinase inhibition studies, a common approach involves measuring the amount of ATP consumed during the phosphorylation reaction. For instance, the Kinase-Glo® assay utilizes a luciferase-based system where the light output is correlated with the amount of remaining ATP. A lower light signal indicates higher kinase activity and, conversely, a higher signal suggests inhibition.

Another fluorescence-based method involves the use of fluorescently labeled antibodies that specifically recognize a phosphorylated substrate. In a competitive immunoassay format, the displacement of the fluorescently labeled phosphopeptide by the product of the kinase reaction leads to a decrease in fluorescence polarization.

Luminescence-Based Assays: Similar to fluorescence-based assays, luminescence-based assays detect light emission resulting from a biochemical reaction. These assays are known for their exceptional sensitivity and low background signals. A prominent example is the use of luciferase enzymes that can be coupled to various enzymatic reactions. For instance, in the context of kinase activity, the remaining ATP after the kinase reaction can be used by luciferase to generate light. Inhibition of the kinase results in more ATP being available for the luciferase reaction, leading to a stronger luminescent signal.

In the characterization of inhibitors for enzymes like Aurora kinases, researchers have successfully employed these assay formats. For example, a study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a class of compounds structurally related to the subject of this article, utilized such assays to determine their inhibitory constants (Ki values) against Aurora A and Aurora B kinases. nih.gov

Table 1: Examples of Enzyme Activity Assays for Inhibitor Characterization

Assay TypePrincipleTypical ReadoutApplication Example
Fluorescence Polarization (FP) Competitive binding of a fluorescently labeled ligand and an unlabeled test compound to a target protein.Change in polarization of emitted light.Determining binding affinity of kinase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Energy transfer between a donor fluorophore (e.g., lanthanide) and an acceptor fluorophore when in close proximity.Ratio of acceptor to donor emission.Monitoring protein-protein interactions or post-translational modifications.
Luciferase-Based Luminescence ATP-dependent light production by luciferase enzyme.Luminescent signal intensity.Quantifying kinase activity by measuring ATP consumption.

Cell-Based Assays for Pathway Modulation (e.g., Reporter Gene Assays, High-Content Screening)

To understand how this compound affects cellular signaling pathways, cell-based assays are indispensable. These assays provide insights into the compound's activity in a more physiologically relevant environment.

Reporter Gene Assays: These assays are powerful tools for monitoring the activity of specific signaling pathways. They typically involve a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a transcription factor of interest. If the compound modulates the signaling pathway, it will lead to a change in the expression of the reporter gene, which can be easily quantified. For example, if this compound were to inhibit a pathway that normally activates a specific transcription factor, a decrease in the reporter signal would be observed.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters. This technology allows for the detailed characterization of a compound's effects on cell morphology, protein localization, and the expression of various biomarkers. For instance, HCS could be used to assess the impact of this compound on cell cycle progression by staining for DNA content and specific cell cycle markers like phosphorylated histone H3. A related compound class, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, was shown to suppress mitotic histone H3 phosphorylation and cause aberrant mitotic phenotypes, effects that can be quantified using HCS. nih.gov

Target Engagement Assays within the Cellular Context (e.g., Cellular Thermal Shift Assay (CETSA), NanoBRET)

Confirming that a compound directly interacts with its intended target within a living cell is a critical step in drug discovery. Target engagement assays provide this crucial information.

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, usually by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

NanoBRET™ (Bioluminescence Resonance Energy Transfer): The NanoBRET™ assay is a proximity-based assay that measures the interaction between two proteins in live cells. It utilizes a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. If a test compound competes with the tracer for binding to the target, the BRET signal will decrease. This assay provides a quantitative measure of target engagement in real-time within the cellular environment.

Proteomic and Metabolomic Profiling to Elucidate System-Level Effects

To gain a comprehensive understanding of the cellular response to this compound, global profiling of proteins (proteomics) and metabolites (metabolomics) is employed. These "omics" approaches provide a system-level view of the compound's effects.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell lysate. By comparing the proteomes of cells treated with the compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal novel targets and affected pathways.

Metabolomic Profiling: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological sample. This can be achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Changes in the metabolome following treatment with this compound can provide insights into its effects on cellular metabolism and other biochemical processes.

Advanced Microscopy and Imaging Techniques for Subcellular Localization and Interaction Studies

Visualizing the distribution of a compound and its target within the cell, as well as their potential interactions, can provide invaluable information.

Confocal Microscopy: This technique allows for the generation of high-resolution, three-dimensional images of cells. By using fluorescently labeled versions of the compound or its target, researchers can determine their subcellular localization. For example, one could investigate whether this compound co-localizes with a specific organelle or protein complex.

Förster Resonance Energy Transfer (FRET): FRET is a microscopy technique that can detect the close proximity of two fluorescent molecules. By tagging the target protein and a potential interaction partner with suitable FRET pairs (a donor and an acceptor fluorophore), researchers can determine if they interact in live cells. If the compound modulates this interaction, a change in the FRET signal will be observed.

High-Throughput Screening (HTS) Platforms for Early Stage Compound Evaluation

HTS platforms are essential for rapidly screening large libraries of compounds to identify initial "hits" with desired biological activity. These platforms utilize automated liquid handling, sensitive detection methods, and sophisticated data analysis software to test thousands of compounds per day.

The enzyme and cell-based assays described above, particularly those with fluorescence or luminescence readouts, are readily adaptable to an HTS format. For example, a kinase inhibition screen could be performed in 384-well or 1536-well plates, allowing for the rapid evaluation of a large chemical library for inhibitors of a specific kinase. The initial identification of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold as potent cytotoxic agents was a result of cell-based screening of a kinase-directed compound collection. nih.gov

Future Perspectives and Translational Potential of 5 5 Methylpyrazin 2 Yl Thiazol 2 Amine in Preclinical Drug Discovery

Exploration of Novel Therapeutic Areas and Biological Targets for Thiazole-Pyrazine Scaffolds

The thiazole-pyrazine scaffold is a cornerstone of numerous compounds investigated primarily for their anticancer properties. nih.govnih.gov This is largely due to their ability to inhibit a variety of protein kinases that are critical for cancer cell proliferation and survival. nih.gov However, the therapeutic potential of this structural motif extends well beyond oncology.

In cancer research, derivatives of this scaffold have been shown to target a range of serine/threonine and tyrosine kinases. Notable targets include Cyclin-Dependent Kinases (CDK4, CDK6, and CDK12), which are key regulators of the cell cycle, and Aurora kinases (A and B), which are essential for mitotic progression. nih.govnih.gov Other targets include growth factor receptors like EGFR and HER2, the non-receptor tyrosine kinase FAK, and the protein tyrosine phosphatase SHP2. nih.gov

Beyond cancer, the inherent chemical versatility of the thiazole (B1198619) ring opens avenues into numerous other therapeutic domains. Thiazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticonvulsant, and anti-tubercular agents. nih.gov For instance, certain analogues have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3β) and Rho-associated coiled-coil containing protein kinase 1 (ROCK-1), which are implicated in neurodegenerative conditions like Alzheimer's disease. mdpi.com The scaffold's ability to interact with diverse biological targets underscores a vast, largely untapped potential for treating a wide spectrum of human diseases.

Table 1: Investigated Biological Targets and Potential Therapeutic Areas for Thiazole-Pyrazine Scaffolds

Biological Target Therapeutic Area References
Cyclin-Dependent Kinases (CDK4/6, CDK12) Cancer nih.gov
Aurora Kinases (A, B) Cancer nih.gov
EGFR, HER2 Cancer nih.gov
SHP2, FAK Cancer nih.gov
GSK-3β, ROCK-1, Adenosine A2A Receptors Neurodegenerative Diseases mdpi.com
Carbonic Anhydrases (CAIX, CAXII) Cancer, Other metabolic diseases
Phosphodiesterase-5 (PDE5) Erectile Dysfunction, Other conditions
Various bacterial/fungal enzymes Infectious Diseases nih.gov

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties of Analogues

The journey from a promising hit compound to a clinical candidate involves rigorous molecular optimization. For analogues of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine, key goals are to enhance biological potency against the desired target, improve selectivity over related proteins (especially within the kinome) to minimize off-target effects, and refine pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-Activity Relationship (SAR) studies are central to this effort. Preclinical research on related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines revealed that the addition of a substituent at the para-position of the aniline (B41778) ring was crucial for potent and selective inhibition of Aurora kinases. Similarly, medicinal chemistry campaigns focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have successfully produced highly potent and selective inhibitors of CDK4 and CDK6 with oral bioavailability. nih.gov These studies demonstrate that systematic modification of the core scaffold can yield significant improvements.

Key optimization strategies include:

Modification of Substituents: Introducing different functional groups on the pyrazine (B50134) or thiazole rings can modulate potency and selectivity. For instance, increasing the bulkiness on the thiazole ring has been used as a strategy to enhance selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve drug-like characteristics without sacrificing biological activity.

Computational Modeling: In silico tools are used to predict how structural changes will affect target binding and ADME properties, guiding the synthesis of the most promising analogues. Bioinformatics web tools can predict drug-likeness profiles, helping to prioritize compounds with favorable properties.

Table 2: Examples of Structure-Activity Relationships in Thiazole-Based Kinase Inhibitors

Scaffold/Compound Class Structural Modification Impact on Activity/Properties References
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines Addition of substituent at aniline para-position Correlated with increased potency and selectivity for Aurora kinases
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Medicinal chemistry optimization Led to orally bioavailable inhibitors with high potency and selectivity for CDK4/6 nih.gov
Thiazolyl–pyrazoline derivatives Increasing bulkiness on the thiazole ring Strategy to improve selectivity nih.gov
Acylaminopyridines Incorporation of a primary carboxamide on the thiazole ring Significantly improved potency for GSK-3β inhibition nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating timelines and improving the quality of candidate molecules. For the optimization of this compound analogues, AI/ML can be applied in several critical areas.

ML models, particularly deep learning algorithms like convolutional neural networks (CNNs), can be trained on large datasets of chemical structures and their associated biological activities. These models can then predict the activity of novel, unsynthesized compounds, enabling researchers to prioritize the most promising candidates for synthesis and testing. This virtual screening process is significantly faster and more cost-effective than traditional high-throughput screening.

Furthermore, AI is instrumental in predicting ADME and toxicity (ADME/T) profiles. Models can be developed to forecast properties such as solubility, permeability, metabolic stability, and potential toxicities early in the discovery phase. This early-stage prediction helps to eliminate compounds with poor drug-like properties, reducing the high attrition rates in later preclinical and clinical development.

AI can also optimize synthetic chemistry. Retrosynthesis prediction tools, powered by machine learning, can propose novel and efficient synthetic routes to target molecules, potentially improving yields and reducing costs compared to routes designed by human experts.

Mechanistic Studies of Combination Approaches with Other Investigational Agents

The clinical success of targeted therapies is often enhanced by their use in combination with other agents. Combination strategies can produce synergistic effects, enhance efficacy, and overcome or delay the onset of drug resistance. nih.gov While specific combination studies on this compound are not yet prevalent, a strong mechanistic rationale can be built based on the known targets of the broader thiazole-pyrazine scaffold, such as CDK4/6 and Aurora kinases.

Combinations with CDK4/6 Inhibitors: CDK4/6 inhibitors induce a G1 cell cycle arrest. mdpi.com They have shown profound synergy with endocrine therapies (e.g., fulvestrant) in ER-positive breast cancer. aacrjournals.org The mechanistic basis involves a dual blockade of parallel growth signaling pathways. aacrjournals.org Combinations with inhibitors of the PI3K/AKT/mTOR pathway are also being explored to overcome resistance mechanisms involving the upregulation of this pathway. nih.gov However, combining CDK4/6 inhibitors with antimitotic agents like taxanes may be antagonistic, as the cell cycle arrest induced by the former can prevent the latter from acting on cells in mitosis. nih.gov

Combinations with Aurora Kinase Inhibitors: Aurora kinase inhibitors disrupt mitosis, leading to endoreduplication and apoptosis. nih.gov Preclinical studies have demonstrated synergy when these inhibitors are combined with DNA-damaging agents like SN38 (the active metabolite of irinotecan) and doxorubicin. aacrjournals.org Mechanistically, pre-treatment with an Aurora kinase inhibitor can enhance the DNA damage and cell death caused by these agents. aacrjournals.org Synergy has also been observed with taxanes, where the combination can lead to enhanced mitotic catastrophe. cam.ac.uk

Table 3: Potential Combination Strategies and Mechanistic Rationale

Target Class of Thiazole-Pyrazine Analogue Combination Agent Class Mechanistic Rationale References
CDK4/6 Inhibitor Endocrine Therapy (e.g., Fulvestrant) Dual blockade of mitogenic signaling pathways; enhanced cell senescence aacrjournals.org
CDK4/6 Inhibitor PI3K/AKT/mTOR Inhibitors Overcome resistance mediated by activation of the PI3K pathway nih.gov
Aurora Kinase Inhibitor DNA Damaging Agents (e.g., SN38) Enhancement of DNA damage and subsequent apoptosis aacrjournals.org
Aurora Kinase Inhibitor Taxanes (e.g., Paclitaxel) Synergistic disruption of mitosis, leading to enhanced cell death cam.ac.uk

Challenges and Opportunities in Advancing this compound Derived Compounds

Advancing a new chemical entity from preclinical discovery to clinical application is fraught with challenges. One of the primary hurdles is the development of drug resistance. mdpi.com Cancer cells can adapt to targeted therapies through various mechanisms, such as target mutation, amplification of the target, or activation of bypass signaling pathways. nih.gov For kinase inhibitors, achieving high selectivity is another significant challenge. The human kinome is large, and many kinases share structural similarities in their ATP-binding pockets, leading to potential off-target effects. Finally, ensuring that a compound possesses an optimal balance of potency, selectivity, and drug-like properties for safe and effective use in humans remains a major challenge.

Despite these hurdles, the opportunities for this compound and its derivatives are substantial. The scaffold’s proven ability to engage multiple, high-value cancer targets like CDKs and Aurora kinases provides a solid foundation for developing potent anticancer agents. nih.gov Several compounds based on similar scaffolds have demonstrated favorable properties, including oral bioavailability, which is highly desirable for chronic cancer therapy. nih.gov The most significant opportunity lies in the integration of advanced technologies. The use of AI/ML for predictive modeling, coupled with sophisticated preclinical models for validation, can de-risk and accelerate the development process, increasing the likelihood of translating this promising chemical scaffold into a successful therapeutic.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Validation

To accurately predict the clinical potential of novel compounds, preclinical models must faithfully recapitulate the complexity of human disease. Traditional two-dimensional (2D) cell cultures, grown as monolayers on plastic, often fail to reflect the intricate three-dimensional architecture, cell-cell interactions, and microenvironment of an actual tumor.

To bridge this gap, advanced in vitro and ex vivo models are being increasingly adopted for mechanistic validation and drug screening:

3D Cell Cultures: Spheroids and organoids are three-dimensional cultures that better mimic the structure and physiology of tumors. Patient-derived organoids, in particular, can retain the genomic and morphological characteristics of the original tumor, offering a platform for personalized medicine screening.

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," these devices use microfluidic technology to culture cells in a dynamic environment that simulates organ-level function. Tumor-on-a-chip models can incorporate elements of the tumor microenvironment, such as endothelial cells and immune cells, to study drug response in a more physiologically relevant context.

Patient-Derived Xenograft (PDX) Models: In these in vivo models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. PDX models are considered a high-fidelity platform for evaluating drug efficacy, as they preserve the heterogeneity and architecture of the original human tumor. aacrjournals.org

These advanced models provide a more rigorous and predictive platform for validating the mechanism of action, efficacy, and potential toxicities of this compound derivatives before they advance to costly and complex clinical trials.

Q & A

Q. What are the optimal synthetic routes for 5-(5-Methylpyrazin-2-yl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 5-methylpyrazine-2-carboxylic acid with thioamides. Key steps include:

  • Activation : Use of phosphorus pentachloride (PCl₅) to activate the carboxylic acid group, enabling nucleophilic attack by the thioamide .
  • Conditions : Elevated temperatures (80–100°C) under inert atmosphere (N₂/Ar) to prevent oxidation. Solvents like dichloromethane or THF are common.
  • Yield Optimization : Batch vs. continuous flow synthesis—industrial methods prioritize flow systems for higher purity (≥95%) and scalability .
  • Alternative Routes : describes aminothiazole formation using α-bromoketones and thioureas in ethanol with DIPEA as a base, achieving 50–70% yields after 72 hours .

Q. Data Comparison :

MethodYieldPurityKey Reagents
PCl₅-mediated activation60–75%~90%PCl₅, thioamide
DIPEA/base-driven50–70%85–90%α-bromoketone, DIPEA

Q. How can researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. For example, the thiazole C-2 amine proton resonates at δ 6.5–7.0 ppm () .
    • MS : ESI-MS confirms molecular weight (192.24 g/mol) with [M+H]⁺ at m/z 193.2 .
  • X-ray Crystallography : Resolve protonation sites and hydrogen bonding patterns, as demonstrated for analogous N,4-diheteroaryl thiazoles () .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic regions on the thiazole and pyrazine rings .

Q. What initial biological screening assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution (CLSI guidelines). Compare to sulfathiazole (positive control) .
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Mechanistic Probes : Fluorescence-based assays to detect thiol-group interactions (critical for thiazole bioactivity) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends emerge?

Methodological Answer:

  • Functionalization Strategies :
    • Thiazole C-2 Position : Electrophilic substitution (e.g., halogenation) to improve membrane permeability. shows bromine substitution enhances antifungal activity .
    • Pyrazine Methyl Group : Oxidation to carboxylic acid for hydrogen-bonding interactions with target proteins .
  • SAR Insights :
    • Analogues with pyridinyl substituents (e.g., 5-(pyridin-4-yl)thiazol-2-amine) show stronger enzyme inhibition than pyrazine derivatives due to enhanced π-π stacking .
    • Methyl groups on the pyrazine ring reduce metabolic instability but may lower solubility .

Q. What experimental and computational approaches resolve contradictions in reported mechanism-of-action studies?

Methodological Answer:

  • Target Identification :
    • SPR/BLI Screening : Screen against kinase or protease libraries to identify binding partners .
    • Docking Studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or α-amylase ( highlights thiazole derivatives as COX-2 inhibitors) .
  • Contradiction Resolution :
    • Anticancer vs. Antimicrobial Activity : and suggest divergent mechanisms—prioritize transcriptomics (RNA-seq) to differentiate gene expression profiles in cancer vs. bacterial cells .

Q. How do protonation states and intermolecular interactions influence crystallographic behavior?

Methodological Answer:

  • Crystallography :
    • Protonation Sites : In mono-hydrobromide salts, protonation occurs at the pyridine/pyrazine N, altering hydrogen-bonding networks () .
    • Hydration Effects : Hydrated forms (e.g., ’s monohydrate structure) stabilize lattice via Owater–H⋯Br⁻ bonds, impacting solubility .
  • Thermal Analysis : DSC/TGA to correlate hydration state with thermal stability .

Q. What strategies improve the compound’s pharmacokinetic profile for CNS applications (e.g., ALS)?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • LogP Optimization : Introduce trifluoromethyl groups (LogP < 3) to enhance lipid solubility (see for fluorinated analogues) .
    • Prodrug Design : Esterify the thiazole amine to increase bioavailability, as seen in riluzole derivatives () .
  • In Vivo Models : ALS transgenic mice (SOD1-G93A) to assess neuroprotection and toxicity .

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

MethodTemperature (°C)SolventCatalystYield (%)
PCl₅ activation80DCMNone72
DIPEA/base25EthanolDIPEA50
Continuous flow100THFPCl₅85

Q. Table 2: Biological Activity of Analogues

SubstituentMIC (μg/mL, S. aureus)IC₅₀ (μM, HeLa)
5-Methylpyrazine1645
4-Pyridinyl828
6-Bromothiazole462

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.